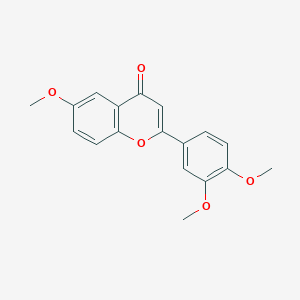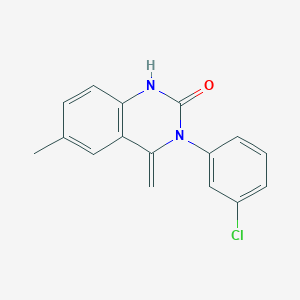
4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that has a chlorobenzoyl group attached to it. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience research.
作用機序
The mechanism of action of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters associated with mood regulation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent the degeneration of neurons in the brain. Another area of interest is its use as a tool for studying the role of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, researchers can study the effects of increased acetylcholine levels on cognitive function and behavior.
Conclusion:
In conclusion, 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for studying the mechanisms of action of certain enzymes and receptors in the body. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, research on this compound continues to provide valuable insights into the workings of the human body.
合成法
The synthesis of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography. The chemical structure of 4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde is confirmed by various spectroscopic techniques such as NMR, IR, and Mass spectrometry.
科学的研究の応用
4-(2-chlorobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
4-(2-chlorobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-11-4-2-1-3-10(11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYXBHPXDNXIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)carbonyl]piperazine-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
